molecular formula C26H38N2O3S B590496 N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 84955-29-3

N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B590496
CAS No.: 84955-29-3
M. Wt: 458.661
InChI Key: NEAZTFMKMHWEKU-TVNFLXEGSA-N
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Description

N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is a complex organic compound with a unique structure that combines a steroid backbone with a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide typically involves multiple steps:

    Starting Material: The synthesis begins with androstan-3β-ol, a steroid derivative.

    Formation of the Hydrazone: The hydroxyl group at the 3-position of the steroid is protected, and the ketone at the 17-position is reacted with 4-methylbenzenesulfonylhydrazide under acidic conditions to form the hydrazone.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The sulfonohydrazide group can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: 3-Ketoandrostan-17-ylidene-4-methylbenzene-1-sulfonohydrazide

    Reduction: 3-Hydroxyandrostan-17-ylamine

    Substitution: Various substituted sulfonohydrazides

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is studied for its potential as a steroid analog. It can be used to investigate the effects of steroid modifications on biological activity.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its steroid backbone suggests it could interact with steroid receptors, making it a candidate for drug development in areas such as hormone therapy and anti-inflammatory treatments.

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as steroid receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to effects such as anti-inflammatory responses or hormonal regulation.

Comparison with Similar Compounds

Similar Compounds

    Androstan-3β-ol: A precursor in the synthesis of the compound.

    4-Methylbenzenesulfonylhydrazide: A reagent used in the synthesis.

    Hydrocortisone: A steroid with similar structural features.

Uniqueness

N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its combination of a steroid backbone with a sulfonohydrazide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-[(E)-[(3S,10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene]amino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O3S/c1-17-4-7-20(8-5-17)32(30,31)28-27-24-11-10-22-21-9-6-18-16-19(29)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,18-19,21-23,28-29H,6,9-16H2,1-3H3/b27-24+/t18?,19-,21?,22?,23?,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAZTFMKMHWEKU-TVNFLXEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3[C@@]2(CCC4C3CCC5[C@@]4(CC[C@@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717927
Record name N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84955-29-3
Record name N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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